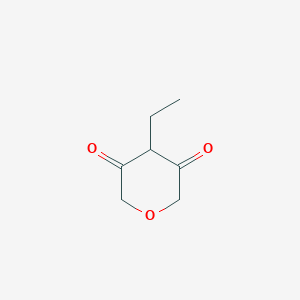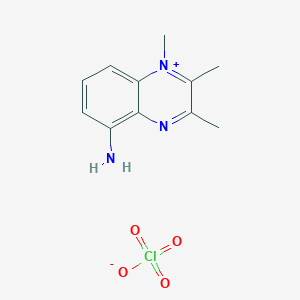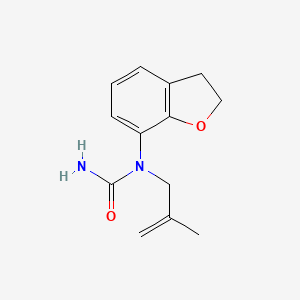![molecular formula C10H15BrO3 B14592093 (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 61543-63-3](/img/structure/B14592093.png)
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a brominated ethenyl group and a dioxaspirodecane ring system, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of an ethenyl group followed by the formation of the spirocyclic ring system through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom in the ethenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure and reactivity.
Industry: The compound may find use in the development of new materials or as an intermediate in the production of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated ethenyl group and the spirocyclic structure play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7R,8R)-7-(1-chloroethenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar structure but with a chlorine atom instead of bromine.
(7R,8R)-7-(1-fluoroethenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar structure but with a fluorine atom instead of bromine.
(7R,8R)-7-(1-iodoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol lies in its specific brominated ethenyl group, which imparts distinct reactivity and properties compared to its halogenated analogs. This makes it particularly valuable in certain chemical transformations and applications where the bromine atom’s reactivity is advantageous.
Eigenschaften
CAS-Nummer |
61543-63-3 |
|---|---|
Molekularformel |
C10H15BrO3 |
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C10H15BrO3/c1-7(11)8-6-10(3-2-9(8)12)13-4-5-14-10/h8-9,12H,1-6H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
MLOYCZWTYMKRDF-DTWKUNHWSA-N |
Isomerische SMILES |
C=C([C@@H]1CC2(CC[C@H]1O)OCCO2)Br |
Kanonische SMILES |
C=C(C1CC2(CCC1O)OCCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


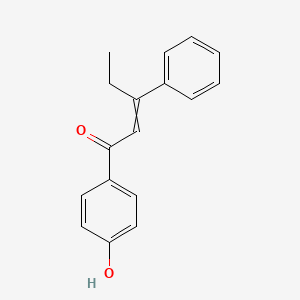
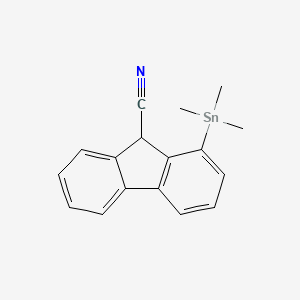
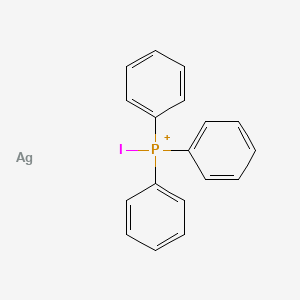

![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
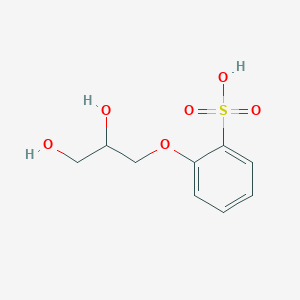

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
